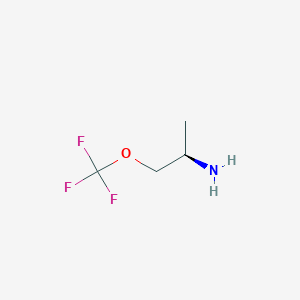

(R)-1-Methyl-2-trifluoromethoxy-ethylamine

Description

Significance of Fluorinated Amines in Modern Organic Synthesis

The incorporation of fluorine into amine-containing molecules can dramatically alter their physicochemical and biological properties. researchgate.netacs.orgnih.gov Fluorinated amines are pivotal building blocks in the synthesis of a wide range of functional molecules due to the unique attributes imparted by the fluorine atom. alfa-chemistry.comnih.gov

One of the primary advantages of fluorination is the enhancement of metabolic stability . researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the in vivo half-life of drug candidates. mdpi.com This stability is a crucial factor in designing more effective pharmaceuticals.

The high electronegativity of fluorine also plays a critical role. wikipedia.org It can lower the basicity (pKa) of a nearby amine group, which can be advantageous in modulating interactions with biological targets and improving oral bioavailability. nih.govnih.gov This electronic effect can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme. tandfonline.com

The synthesis of fluorinated amines has been an active area of research, with various methods being developed, including the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes. alfa-chemistry.com These synthetic advancements have made a diverse array of fluorinated amine building blocks more accessible for research and development.

Interactive Table: Impact of Fluorination on Amine Properties

| Property | Effect of Fluorination | Significance in Organic Synthesis |

| Metabolic Stability | Increased resistance to enzymatic degradation. researchgate.netnih.gov | Longer half-life of bioactive molecules. |

| Lipophilicity | Generally increased. nih.govnih.gov | Improved membrane permeability and bioavailability. nih.govnih.gov |

| Basicity (pKa) | Lowered for the amine group. nih.govnih.gov | Modulation of target binding and pharmacokinetic properties. |

| Binding Affinity | Can be enhanced through specific interactions. tandfonline.com | Increased potency and selectivity of drug candidates. |

Importance of Chirality in Fluorinated Amine Scaffolds

Chirality, or the "handedness" of a molecule, is a fundamental concept in organic chemistry, particularly in the context of biologically active compounds. When combined with fluorination, the stereochemistry of an amine scaffold becomes critically important, as the spatial arrangement of atoms can dictate the molecule's interaction with chiral biological systems such as enzymes and receptors. rsc.orgamazonaws.com

The enantiomers of a chiral fluorinated amine can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even produce undesirable side effects. nih.gov Consequently, the ability to synthesize enantiomerically pure chiral fluorinated amines is of paramount importance for the development of safe and effective drugs. acs.orgscilit.com

The enantioselective synthesis of chiral fluorinated amines presents a significant challenge to synthetic chemists. rsc.org A variety of strategies have been developed to address this, including:

Asymmetric Hydrogenation: The use of chiral catalysts to selectively hydrogenate fluorinated imines is a powerful method for producing optically active fluorinated amines with high enantiomeric excess. acs.orgscilit.com

Chiral Auxiliaries: The use of removable chiral groups, such as N-tert-butylsulfinyl imines, can direct the stereochemical outcome of reactions to afford chiral fluorinated amines. nih.gov

Organocatalysis: Chiral primary and secondary amines have been employed as catalysts in the asymmetric fluorination of aldehydes and ketones, providing access to chiral fluorinated building blocks. acs.orgalfachemic.com

The development of these and other stereoselective methods has expanded the toolbox available to chemists for constructing complex, enantioenriched fluorinated amine scaffolds. nih.govrsc.org These chiral building blocks are highly sought after for the synthesis of novel pharmaceuticals and other bioactive molecules. nih.govacs.org

Overview of the Trifluoromethoxy Group (OCF3) in Organic Molecules

The trifluoromethoxy (OCF3) group is a unique and highly valuable substituent in organic synthesis, often considered a "super-halogen" due to its distinct electronic and steric properties. nih.govnih.gov Its incorporation into organic molecules can confer a range of desirable characteristics. nih.govrsc.orgrsc.org

The OCF3 group is one of the most lipophilic substituents used in drug design, even more so than the trifluoromethyl (CF3) group. nih.govmdpi.com This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes. rsc.org

From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing , a property that contributes to the metabolic stability of molecules containing it. nih.gov Unlike the methoxy (B1213986) (OCH3) group, which is an electron-donating group, the OCF3 group does not participate in π-conjugation with aromatic rings. rsc.org

A key structural feature of the aryl trifluoromethyl ether moiety is its conformation, where the OCF3 group is oriented orthogonally to the plane of the aromatic ring. nih.govrsc.orgrsc.org This unique spatial arrangement can influence molecular shape and lead to specific, favorable interactions within a biological target's binding site. rsc.org

The synthesis of trifluoromethoxylated compounds has historically been challenging. nih.govnih.gov However, significant progress has been made in recent years with the development of new reagents and methodologies, including:

Visible-light photoredox catalysis: This has emerged as a mild and efficient method for the formation of C-OCF3 and O-OCF3 bonds. nih.gov

Electrophilic trifluoromethylation reagents: Reagents such as Togni's and Umemoto's reagents have been utilized for the trifluoromethoxylation of various substrates. mdpi.com

Rearrangement reactions: The migration of an OCF3 group has also been exploited as a synthetic strategy. nih.gov

Despite these advances, the facile introduction of the OCF3 group, particularly into heteroaromatics, remains an active area of research. rsc.org

Interactive Table: Properties of the Trifluoromethoxy (OCF3) Group

| Property | Description | Reference |

| Lipophilicity (π) | High (π = 1.04) | nih.govmdpi.com |

| Electronic Effect | Strongly electron-withdrawing | nih.gov |

| Conformation (in arenes) | Orthogonal to the aromatic ring | nih.govrsc.orgrsc.org |

| Stability | Thermally and chemically stable | mdpi.com |

Contextualizing (R)-1-Methyl-2-trifluoromethoxy-ethylamine within Chiral Fluorinated Amine Research

This compound is a specific chiral fluorinated amine that embodies the structural features discussed in the preceding sections. Its molecular structure contains a chiral center at the carbon atom bearing the methyl and amino groups, and a trifluoromethoxy group at the adjacent position.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure places it firmly within the context of cutting-edge research in fluorinated amine chemistry. The synthesis and investigation of such a molecule would be driven by the potential to leverage the combined benefits of chirality and trifluoromethoxylation.

The presence of the chiral amine moiety suggests its potential as a building block for asymmetric synthesis or as a component of a biologically active molecule where stereochemistry is crucial for its function. The trifluoromethoxy group, with its characteristic lipophilicity and electronic properties, would be expected to enhance the metabolic stability and membrane permeability of any larger molecule into which it is incorporated.

The development of a synthetic route to this compound would likely draw upon the enantioselective methodologies established for other chiral fluorinated amines, potentially involving the asymmetric reduction of a corresponding trifluoromethoxylated ketimine or the use of a chiral auxiliary.

In essence, this compound represents a logical and promising target in the ongoing exploration of chiral fluorinated amines. Its properties, predicted based on the well-established principles of fluorine chemistry, make it and similar structures highly attractive for applications in medicinal chemistry and beyond. The synthesis and characterization of this compound would contribute valuable data to the broader understanding of how the interplay between chirality and trifluoromethoxylation can be harnessed to create novel and useful chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(trifluoromethoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHCPKZOQXHZHN-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies

Enantioselective Approaches to Chiral Trifluoromethoxy Amines

The introduction of a stereocenter adjacent to a trifluoromethoxy-substituted carbon presents a unique synthetic challenge. Various strategies have been developed for the asymmetric synthesis of structurally related chiral trifluoromethyl (CF3) amines, which provide a blueprint for accessing their trifluoromethoxy counterparts. These methods can be broadly categorized into chiral auxiliary-mediated strategies, organocatalytic methods, and transition metal-catalyzed reactions.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a robust and classical approach for establishing stereocenters. In this method, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A prominent strategy for the synthesis of fluorinated chiral amines involves the use of N-tert-butylsulfinyl imines. cas.cn This approach is powerful due to the high stereoselectivity achievable, a broad substrate scope, and the reliability of the tert-butylsulfinyl group in directing nucleophilic additions. cas.cn The general process involves two main pathways: the stereoselective addition of nucleophiles or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines, and the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. cas.cn

For the synthesis of a molecule like (R)-1-Methyl-2-trifluoromethoxy-ethylamine, one could envision reacting a trifluoromethoxy-containing N-tert-butylsulfinyl imine with an organometallic methyl reagent. The sulfinyl group would direct the facial attack of the nucleophile, and subsequent hydrolytic removal of the auxiliary would yield the desired chiral amine. Although fluorinated N-tert-butylsulfinyl imines can be susceptible to hydrolysis, they are often generated in situ to react with various nucleophiles. cas.cn

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of Fluorinated Amines This table presents data for analogous trifluoromethyl compounds due to the limited availability of specific data for trifluoromethoxy amines.

| Entry | Substrate (Imine) | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref |

| 1 | N-(2,2,2-trifluoroethylidene)sulfinamide | Phenyllithium | (Ss,S)-N-(1-phenyl-2,2,2-trifluoroethyl)sulfinamide | 75 | 96:4 | cas.cn |

| 2 | N-(2,2,2-trifluoroethylidene)sulfinamide | Phenylboronic acid | N-(1-phenyl-2,2,2-trifluoroethyl)sulfinamide | 80 | >99:1 | cas.cn |

| 3 | N-(3,3,3-trifluoroprop-1-en-2-yl)sulfinamide | MeMgBr | N-(1,1-dimethyl-2,2,2-trifluoroethyl)sulfinamide | 85 | >95:5 | cas.cn |

Organocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal catalysts. This field has provided powerful tools for synthesizing chiral amines.

One notable organocatalytic approach is the asymmetric isomerization of trifluoromethyl imines to their corresponding amines via a 1,3-proton shift, catalyzed by a chiral organic base. nih.govbrandeis.edu Research has demonstrated that cinchona alkaloids can effectively catalyze this transformation for a range of N-benzyl trifluoromethyl imines, affording both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov This strategy is attractive for its atom economy. Adapting this method would involve the synthesis of a 2-trifluoromethoxy-N-benzyl imine, which could then be subjected to isomerization with a suitable chiral organic catalyst to produce the target amine.

Another powerful organocatalytic method is the aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. frontiersin.org Chiral ion-pair catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts, have been successfully employed in the asymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines, yielding α-trifluoromethyl β-nitroamines with good to excellent enantioselectivities under mild conditions. frontiersin.org These products can then be converted into the desired chiral amines.

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Trifluoromethylated Amines

| Entry | Reaction Type | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| 1 | Imine Isomerization | 9-OH cinchona alkaloid derivative | N-(4-methoxyphenyl)methyl-1-(4-chlorophenyl)methanimine | N-(4-methoxyphenyl)-1-(4-chlorophenyl)methanamine | 85 | 96 | nih.gov |

| 2 | Imine Isomerization | 9-OH cinchona alkaloid derivative | N-(4-methoxyphenyl)methyl-1-(n-butyl)methanimine | N-(4-methoxyphenyl)-1-(n-butyl)methanamine | 72 | 90 | nih.gov |

| 3 | aza-Henry Reaction | Cinchona-derived PTC | N-Boc-trifluoromethyl imine | α-Trifluoromethyl β-nitroamine | 95 | 94 | nih.gov |

| 4 | aza-Henry Reaction | Amino acid-derived salt | N-Boc-trifluoromethyl ketimine | α-Trifluoromethyl β-nitroamine | 92 | 85 | frontiersin.org |

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a diverse and highly efficient toolkit for asymmetric C-N and C-C bond formation. Palladium and copper complexes, in particular, have been extensively developed for the synthesis of chiral amines.

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing chiral C-N bonds. nih.gov This reaction typically involves the reaction of an amine with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. nih.gov

A highly relevant and innovative approach is the palladium-catalyzed intramolecular aminotrifluoromethoxylation of unactivated alkenes. nih.gov In a key study, a Pd(II) catalyst was used with AgOCF3 as the trifluoromethoxide source to achieve the cyclization of tethered amines onto alkenes, selectively forming 3-OCF3 substituted piperidines in good yields. nih.gov This reaction provides direct evidence for the formation of a C(sp³)–OCF3 bond via reductive elimination from a Pd(IV)-OCF3 complex, a critical step for developing intermolecular variants that could lead to acyclic products like this compound.

Another strategy involves the use of α-(trifluoromethyl)alkenyl acetates as trifluoromethylated allylation reagents. acs.org These reagents, in the presence of a palladium catalyst, can react with nucleophiles to afford chiral products containing a trifluoromethylated allyl group with high selectivity. acs.org

The palladium-catalyzed hydroalkylation of 1,3-dienes is an atom-economical method for creating chiral molecules with allylic stereocenters. nih.gov This reaction involves the insertion of a palladium-hydride species into a diene to generate a π-allyl-palladium intermediate, which is then attacked by a carbon nucleophile. brandeis.edu Synergistic catalysis, combining a palladium complex with a chiral amine catalyst, has enabled the stereodivergent hydroalkylation of 1,3-dienes with aldehydes, providing access to either syn or anti products with high diastereo- and enantioselectivity. brandeis.edunih.gov

For the synthesis of trifluoromethylated amines, trifluoromethyl-substituted nucleophiles can be used. For instance, trifluoromethyl-substituted isatin-derived azadienolate nucleophiles undergo γ-selective alkylation with a Pd-DTBM-SEGPHOS catalyst, delivering homoallylic α-trifluoromethyl amines in high yield and stereoselectivity. This demonstrates the feasibility of constructing complex chiral amine backbones that could be further elaborated.

Copper catalysis is widely used for constructing fluorinated heterocyclic compounds through radical cyclization pathways. nih.govacs.org For example, a copper-catalyzed cyclization between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones has been developed to synthesize C-2 trifluoromethylated indolinyl ketones with high diastereoselectivity. nih.gov These reactions often proceed through a single-electron transfer process, generating a radical intermediate that undergoes cyclization. nih.gov

Similarly, copper-catalyzed trifluoromethylation-cyclization of enynes provides a route to various 5- or 6-exo-dig carbocycles and heterocycles in a highly regioselective manner. rsc.org While these examples yield cyclic products, the underlying radical-based C-CF3 bond formation highlights a potential strategy. A similar pathway could be envisioned where a trifluoromethoxy radical is generated and trapped, or where a trifluoromethoxy-containing substrate undergoes a copper-catalyzed cyclization or cross-coupling reaction. For instance, copper-catalyzed hydroalkylation has been used to synthesize a range of enantioenriched amines, including α-trifluoromethyl amines. acs.org

Table 3: Transition Metal-Catalyzed Asymmetric Synthesis This table presents data for analogous trifluoromethyl compounds or related cyclization products due to limited data for the specific target molecule.

| Entry | Method | Metal/Ligand | Substrate(s) | Product Type | Yield (%) | ee / d.r. | Ref |

| 1 | Aminotrifluoromethoxylation | Pd(CH3CN)2Cl2 | Alkene-tethered amine | 3-OCF3-piperidine | 72 | N/A | nih.gov |

| 2 | Allylic Amination | Pd(0)/Chiral Ligand | 1,1-dielectrophile, styrene, amine | Allylic Amine | >80 | 95:5 er | nih.gov |

| 3 | Hydroalkylation of Dienes | Pd/DTBM-SEGPHOS | Isatin-derived azadienolate, diene | Homoallylic α-CF3 amine | 86 | 10:1 d.r. | frontiersin.org |

| 4 | Cyclization | Cu(OAc)2 | N-alkylaniline, β-CF3-enone | CF3-indolinyl ketone | >90 | >20:1 d.r. | nih.gov |

| 5 | Trifluoromethylation-Cyclization | Cu(I) | Enyne, Togni's reagent | CF3-carbocycle | 78 | N/A | rsc.org |

Manganese-Catalyzed Asymmetric Hydrogenation

The use of earth-abundant metals in catalysis is a growing area of chemical research, and manganese has emerged as a powerful catalyst for asymmetric transformations. nih.gov Manganese-catalyzed asymmetric hydrogenation and transfer hydrogenation represent a direct and atom-economical method for the synthesis of chiral amines from prochiral imines or other suitable precursors. rsc.orgresearchgate.net This approach typically involves a manganese complex featuring a chiral ligand, which creates a chiral environment around the metal center, enabling enantioselective delivery of a hydride to a C=N bond. researchgate.net

For instance, manganese catalysts bearing easily accessible aminobenzimidazole ligands have been successfully employed in the asymmetric transfer hydrogenation of quinolines in water, using ammonia (B1221849) borane (B79455) as a green hydrogen source, achieving high yields and up to 99% enantiomeric excess (ee). rsc.org While direct examples for the synthesis of this compound are not prominently documented, the established success of manganese catalysts in the hydrogenation of various imines and N-heteroaromatics indicates its strong potential as a viable synthetic route. rsc.orgresearchgate.net The versatility and high enantioselectivity demonstrated in these systems underscore the promise of developing a tailored manganese-catalyzed hydrogenation process for the target molecule.

A key advantage of this methodology is the potential for in-situ generation of the imine substrate followed by hydrogenation, streamlining the synthetic process. researchgate.net The development of unique, conformationally rigid chiral ligands, such as peraza N₆-macrocycles, has further expanded the scope of manganese catalysis to reactions like the hydroamination of allylic alcohols, achieving excellent yields and enantioselectivities (up to 98% ee). nih.gov

Biocatalytic Transformations for Enantioenriched Products

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry, making them ideal for producing enantioenriched pharmaceuticals and fine chemicals. nih.govnih.gov

A novel and powerful biocatalytic strategy for forming chiral amines is the enzyme-catalyzed insertion of a carbene into an N-H bond. nih.govnih.gov This method has been successfully developed for the enantioselective synthesis of α-trifluoromethylated amines, which are structurally analogous to the target compound. nih.gov The process utilizes engineered hemoproteins, such as variants of cytochrome c or myoglobin (B1173299), as biocatalysts. nih.govnih.gov

In a typical reaction, an engineered cytochrome c variant catalyzes the reaction between an amine and a diazo compound (a carbene precursor), such as benzyl (B1604629) 2-diazotrifluoropropanoate. nih.gov Protein engineering plays a crucial role, as tuning the chiral environment around the enzyme's active site is essential to achieve high activity and stereoinduction. nih.govnih.gov For example, the Ht-Cc552(G50T,M59G,P60E,Q62R) biocatalyst was developed to favor the R-enantioselective synthesis of α-trifluoromethyl amines from various aniline (B41778) derivatives. nih.gov This biocatalytic approach represents a sustainable and efficient route to valuable fluorinated building blocks. nih.gov

Table 1: Substrate Scope for R-enantioselective Biocatalytic N-H Insertion

| Amine Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| 4-Bromoaniline | High | High |

| 4-Chloroaniline | High | High |

| 4-Fluoroaniline | Moderate | High |

| Aniline | High | Moderate |

| 3-Methoxyaniline | Moderate | High |

This table is illustrative, based on findings for the synthesis of α-trifluoromethyl amines using an engineered cytochrome c variant. nih.gov

Diastereoselective Synthesis of Fluorinated Amines

Diastereoselective methods often employ a chiral auxiliary to control the formation of new stereocenters relative to an existing one. These strategies are well-established for the synthesis of chiral amines.

The use of chiral N-tert-butanesulfinyl imines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide (Ellman's auxiliary), is a robust and widely adopted strategy for asymmetric amine synthesis. beilstein-journals.orgnih.gov The chiral sulfinyl group serves as a powerful directing group, activating the imine for nucleophilic addition and effectively shielding one face of the C=N bond. beilstein-journals.orgresearchgate.net This approach allows for the highly diastereoselective addition of a wide range of organometallic reagents and other nucleophiles. researchgate.netnuph.edu.ua

This methodology is particularly well-suited for the synthesis of fluorinated amines. nuph.edu.uaresearchgate.net For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines of trifluoropyruvate has been used to prepare non-racemic trifluoroalanines and related derivatives. researchgate.net The high degree of stereocontrol is predictable, and the sulfinyl auxiliary can be easily cleaved under mild acidic conditions to furnish the desired enantiomerically pure primary amine. researchgate.net The versatility of this method has been demonstrated in the synthesis of numerous complex nitrogen-containing heterocycles and polyfluoroalkyl amines. beilstein-journals.orgnuph.edu.ua

Table 2: Examples of Nucleophilic Additions to N-tert-Butylsulfinyl Imines

| Imine Type | Nucleophile | Product Type | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Trifluoromethyl ketimine | Dimethylsulfoxonium methylide | Trifluoromethylated aziridine | up to >99:1 |

| Aldimine | Allenylindium reagent | Homopropargylamine | >95:5 |

| Aldimine | Organolithium from 4-chloro-1-butyne | Propargylamine | >20:1 |

| Trifluoroacetaldimine | Glycine Schiff Base Ni(II) Complex | β-(Trifluoromethyl)-α,β-diamino Acid | High |

This table summarizes findings from various studies on the reactivity of N-tert-butanesulfinyl imines. beilstein-journals.orgresearchgate.netnuph.edu.ua

Cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence, offer an elegant and efficient pathway to structurally complex molecules. rsc.org These reactions are powerful tools for stereocontrol, as the stereochemistry set in an early step can dictate the outcome of subsequent transformations within the cascade. researchgate.net

For the synthesis of chiral amines, an organocatalytic cascade reaction might involve an initial enantioselective Michael addition, followed by a cyclization or other intramolecular reaction. rsc.orgrsc.org For instance, a secondary amine-catalyzed cascade involving 3-((2,2,2-trifluoroethyl)amino)indolin-2-one and α,β-unsaturated aldehydes was used to produce chiral fluoroalkyl-containing spirooxindole γ-lactams with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr). rsc.org The development of novel chiral catalysts is key to enhancing reaction rates and controlling the stereochemical outcome. rsc.org While a specific cascade for this compound is not detailed in the literature, the principles of cascade reactions provide a strategic blueprint for its efficient and stereocontrolled construction.

The diastereoselective reduction of a chiral imine or enamine intermediate is a fundamental strategy for establishing the stereochemistry of an amine. A highly effective method for producing β-fluorinated amines involves the diastereoselective reduction of α-fluoroimines. nih.gov

In this approach, a reductant such as trichlorosilane (B8805176) is used to reduce the C=N bond. nih.gov The high level of diastereoselectivity observed in these reactions is attributed to the formation of a highly ordered, five-membered cyclic transition state. nih.gov In this transition state, both the fluorine and nitrogen atoms are believed to coordinate to the silicon center of the reductant. This chelation control primes the now electron-rich silicon to deliver a hydride to one face of the imine, resulting in excellent diastereoselectivity, often exceeding 100:1 in favor of the syn product. nih.gov The choice of solvent can be critical, with ethyl acetate (B1210297) and THF often providing the best selectivity. nih.gov This method provides a powerful and predictable route to chiral β-fluoroamines from readily accessible α-fluoroketone precursors. nih.gov

Table 3: Diastereoselective Reduction of an α-Fluoroimine Model Substrate

| Reductant | Solvent | Temperature (°C) | Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Cl₃SiH | THF | 0 | 17:1 | 57 |

| Cl₃SiH | EtOAc | 0 | 17:1 | 73 |

| Cl₃SiH | CH₂Cl₂ | 0 | 10:1 | 65 |

| Cl₃SiH | Toluene | 0 | 11:1 | 68 |

Data based on the reduction of the imine derived from α-fluorocyclohexanone and p-anisidine. nih.gov

Chiral Resolution Techniques for Fluorinated Amine Classes

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. For fluorinated amines, two principal methods have proven to be particularly effective: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

The formation of diastereomeric salts is a classical and industrially viable method for resolving racemic amines. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by treating the salt with a base.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. wikipedia.org

While specific data on the resolution of this compound is not extensively documented in publicly available literature, studies on structurally similar fluorinated amines provide valuable insights into potential resolution strategies. For instance, the resolution of various 1-aryl-2-fluoroethylamines and α-trifluoromethylated amines has been successfully achieved using this method. The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the basicity of the amine and its interaction with the chiral resolving agent, potentially affecting the efficiency of the resolution.

A study on the chiral discrimination of amines bearing a trifluoromethoxy group using NMR spectroscopy has shown that effective chiral recognition is achievable, suggesting that the formation of separable diastereomeric salts is highly probable. acs.org

Table 1: Examples of Diastereomeric Salt Resolution for Structurally Related Amines

| Racemic Amine | Chiral Resolving Agent | Solvent | Isolated Enantiomer | Yield/Enantiomeric Excess (e.e.) |

| 1-Phenyl-2-propanamine | (+)-Tartaric Acid | Isopropyl alcohol/Water | (R)-1-Phenyl-2-propanamine | Not specified nih.gov |

| Racemic Mexiletine | (S)-(+)-Mandelic Acid | Ethanol | (R)-(-)-Mexiletine | High e.e. |

| Fenfluramine | d-Tartaric Acid | Methanol (B129727) | d-Fenfluramine | >98% e.e. |

This table presents data from studies on analogous amines to illustrate the application of the technique.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure amines. This technique utilizes enzymes, most commonly lipases, to catalyze the acylation of one enantiomer of the racemic amine at a much faster rate than the other. researchgate.net This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity. researchgate.net The choice of acyl donor and solvent is critical for the success of the resolution.

Research on the enzymatic resolution of α-trifluoromethylated amines has demonstrated the feasibility of this approach for fluorinated substrates. For example, the kinetic resolution of various α-trifluoromethylated amines using CALB has been reported to yield products with high enantiomeric excess. The steric and electronic properties of the trifluoromethoxy group in this compound would likely influence the enzyme's recognition and catalytic efficiency.

Table 2: Examples of Enzymatic Kinetic Resolution for Fluorinated Amines

| Racemic Amine | Enzyme | Acyl Donor | Solvent | Product | Conversion/Enantiomeric Excess (e.e.) |

| rac-1-(3-Trifluoromethylphenyl)propan-2-ol (precursor) | Candida antarctica lipase | Various | Not specified | (R)-enantiomer | Not specified researchgate.net |

| 2,2,2-Trifluoro-1-phenylethylamine | Pseudomonas fluorescens lipase (Amano lipase AK) | Chloroacetamide | Diisopropyl ether | (R)-amine | E-value = 44 |

| α-Trifluoromethylated amines (various) | CALB | Ethyl acetate | Not specified | (R)- or (S)-amides | 90-99% e.e. |

This table includes data from studies on fluorinated amines and precursors to demonstrate the applicability of enzymatic resolution.

Reaction Mechanisms and Stereochemical Control

Mechanistic Pathways in Fluorinated Amine Formation

The synthesis of fluorinated amines can be accomplished through several distinct mechanistic routes. These pathways often involve the formation of carbon-nitrogen bonds and the introduction of fluorine or fluorinated alkyl groups through novel chemical transformations.

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of bonds between atoms of the same polarity. In the context of amine synthesis, this typically involves converting the normally nucleophilic nitrogen atom into an electrophilic species, or transforming a typically electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. uwindsor.ca

A notable application of this strategy for synthesizing trifluoromethyl amines involves a one-pot process starting from secondary amines. nih.govnih.govresearchgate.net This method utilizes a bench-stable trifluoromethylthiolate salt, (Me₄N)SCF₃, which acts as a CF₃⁻ source. The reaction proceeds through a formal umpolung of the SCF₃⁻ anion with the amine. nih.gov This initial step leads to the quantitative in situ formation of a thiocarbamoyl fluoride (B91410) intermediate. nih.govacs.org This intermediate is then treated with a desulfurizing fluorinating agent, such as silver(I) fluoride (AgF), which converts the thiocarbonyl group into a trifluoromethyl group, yielding the final N-CF₃ amine. nih.govacs.org The mild conditions and high functional group tolerance make this an attractive method for late-stage trifluoromethylation. nih.govresearchgate.net

The key advantage of this umpolung approach is its selectivity, which is governed by the presence of an N-H unit rather than the nucleophilicity of the amine. nih.gov This allows for chemoselective functionalization even in the presence of other nucleophilic groups. nih.gov

Table 1: Overview of Mechanistic Pathways in Fluorinated Amine Synthesis

| Mechanistic Pathway | Key Reactive Intermediate(s) | General Transformation | Reference |

|---|---|---|---|

| Formal Umpolung | Thiocarbamoyl fluoride | R₂NH → R₂N-CF₃ | nih.govnih.gov |

| Nucleophilic Addition | Imines, Nitrones | C=N bond + Nucleophile → C(Nu)-N bond | nih.govacs.org |

| Radical Pathways | Amino alkyl radicals | C-C cleavage or C-H abstraction → C-F bond formation | nih.govnih.gov |

| N-H Carbene Insertion | Metal-carbene complex | R₂NH + :CR'R'' → R₂N-CHR'R'' | rochester.edunih.gov |

| Heck-type Alkylation | N-trifluoroethyl radical | Enamide + CF₃-source → α-trifluoromethyl allylamine | rsc.org |

Nucleophilic addition to carbon-nitrogen double bonds (imines) is a fundamental and widely used method for constructing α-substituted amines. nih.gov For the synthesis of fluorinated amines, this typically involves the addition of a carbon- or heteroatom-based nucleophile to a trifluoromethyl imine or a related electrophile. nih.gov

One such pathway involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with nitrones, initiated by a base like potassium t-butoxide. acs.org This nucleophilic trifluoromethylation yields α-(trifluoromethyl)hydroxylamines, which can be subsequently reduced via catalytic hydrogenation to produce the corresponding α-(trifluoromethyl)amines. acs.org Another approach is the addition of a trifluoromethyl carbanion (CF₃⁻), generated from Me₃SiCF₃ and a fluoride source, to N-alkylazinium salts. acs.org The resulting dihydroazine intermediate can then be aromatized to yield the trifluoromethylated azine. acs.org These methods highlight the versatility of imines and their derivatives as electrophiles for introducing trifluoromethyl groups. nih.govnih.gov

Radical reactions offer unique pathways for the formation of C-F and C-N bonds, often under mild conditions. While not always involving cyclization, these pathways generate radical intermediates that lead to fluorinated amine products. One approach involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamines. nih.govacs.org These intermediates can then undergo controlled defluorination to yield various fluorinated amide derivatives. nih.gov

Another innovative strategy is the deconstructive fluorination of cyclic amines. nih.gov This method uses a silver salt to mediate the oxidation of a cyclic amine to a hemiaminal, which then undergoes homolytic ring-opening to produce a primary amino alkyl radical. nih.gov This radical is subsequently trapped by a fluorine atom transfer agent, such as Selectfluor, to afford a ring-opened fluorinated amine. nih.gov This process establishes cyclic amines as synthons for amino alkyl radicals, providing novel routes to valuable fluorinated building blocks. nih.gov

The insertion of a carbene into an N-H bond is a direct and atom-economical method for forming C-N bonds. rochester.eduacs.org This reaction is typically catalyzed by transition metals, with silver and iridium complexes being particularly effective. acs.orgox.ac.uk In recent years, biocatalysis using engineered heme proteins like myoglobin (B1173299) has emerged as a powerful strategy for promoting these transformations with high efficiency and selectivity. rochester.edunih.gov

The plausible mechanism for myoglobin-catalyzed N-H insertion involves the reaction of the heme cofactor with a diazo compound (a carbene precursor) to generate a reactive iron-porphyrin carbene intermediate. rochester.edu This electrophilic carbene is then attacked by the amine's lone pair, leading to the formation of the new C-N bond. rochester.edunih.gov This biocatalytic approach has been successfully applied to a broad range of amines, including aliphatic amines, which can be challenging substrates for traditional metal catalysts due to catalyst poisoning effects. rochester.edu

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. However, Heck-type mechanisms can be adapted for other transformations. A photocatalytic, Heck-type alkylation of enamides has been developed for the stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines. rsc.org

In this mechanism, a photoredox catalyst initiates the formation of an N-trifluoroethyl radical from a suitable precursor. rsc.org This radical then undergoes a 1,2-hydrogen shift to generate an α-trifluoromethyl alkyl radical. This species adds to the enamide, and subsequent steps lead to the final allylic amine product. This reaction demonstrates a novel pathway for incorporating a trifluoromethyl group adjacent to a nitrogen atom through a radical-mediated C-C bond formation. rsc.org

Understanding Stereoselectivity in Fluorinated Amine Synthesis

Achieving the correct stereochemistry, as in the (R)-enantiomer of 1-methyl-2-trifluoromethoxy-ethylamine (B8058470), is a critical challenge in synthesis. The development of asymmetric methods that control the three-dimensional arrangement of atoms during bond formation is paramount.

Stereoselectivity in fluorinated amine synthesis can be achieved through several key strategies:

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. nih.govnih.gov For instance, the enantioselective isomerization of trifluoromethyl imines can be achieved with high efficiency using chiral organic catalysts, providing access to both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov Similarly, asymmetric N-H carbene insertion reactions have been developed using engineered myoglobin variants, where mutations in the protein's active site tune the chiral environment and lead to high stereoinduction. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. The diastereoselective reduction of chiral β-enamino esters, for example, has been achieved using (-)-8-phenylmenthol (B56881) as a chiral auxiliary, yielding fluorinated β-amino acids with good diastereoselectivity. acs.orgnih.gov

Substrate Control: The inherent chirality within a substrate can influence the stereochemistry of a new chiral center. An oxidative allene (B1206475) amination strategy, for instance, uses an enantioenriched propargyl alcohol to transfer chirality from the starting material to the final C–F/C–N/C–O stereotriad product. nih.gov

The Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in α-amino acid derivatives provides another example of high diastereoselectivity. acs.org The reaction proceeds through a palladacycle intermediate, and the existing chirality of the amino acid directs the fluorination to a specific face of the molecule. acs.org

Table 2: Examples of Stereoselective Reactions for Fluorinated Amine Synthesis

| Reaction Type | Stereocontrol Method | Reported Stereoselectivity | Reference |

|---|---|---|---|

| Imine Isomerization | Chiral Organic Catalyst | Up to 98% ee | nih.gov |

| N-H Carbene Insertion | Engineered Myoglobin | Up to 82% ee | nih.govnih.gov |

| Reduction of β-enamino esters | Chiral Auxiliary | Moderate to good dr | acs.orgnih.gov |

| C-H Fluorination | Substrate Control (Chiral Amino Acid) | >20:1 dr | acs.org |

| Heck-type Alkylation | Substrate/Reaction Control | Stereoselective for (E)-isomer | rsc.org |

| Umpolung of Imines | Chiral Phase-Transfer Catalyst | Up to 99% ee, >20:1 dr | nih.gov |

By carefully selecting the appropriate mechanistic pathway and stereocontrol strategy, chemists can effectively synthesize specific enantiomers of complex fluorinated amines like (R)-1-Methyl-2-trifluoromethoxy-ethylamine for further study and application.

Influence of Chiral Catalysts and Ligands

The enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis, with a vast arsenal (B13267) of chiral catalysts and ligands developed to achieve high levels of stereocontrol. These catalysts create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other. For the asymmetric reduction of ketones analogous to 1-(trifluoromethoxy)propan-2-one, several classes of catalysts have proven effective.

One of the most successful strategies involves the use of chiral oxazaborolidine catalysts , famously known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, generated in situ from chiral amino alcohols and a boron source, coordinate with both the reducing agent (typically a borane) and the ketone, organizing the transition state to favor hydride delivery to one specific face of the carbonyl. The low coordinating ability of the carbonyl oxygen in some fluorinated ketones can present a challenge, potentially leading to a competing non-catalytic reduction and lower enantioselectivity. nih.gov However, modifications to the CBS protocol, such as the use of specific lactam-derived chiral alcohols, have shown high enantioselectivities in the reduction of trifluoromethyl ketones. nih.gov

Transition metal catalysts featuring chiral ligands are another powerful tool. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been extensively used for the asymmetric hydrogenation of ketones. For instance, iridium complexes with f-amphol and f-ampha have demonstrated high efficiency and enantioselectivity in the hydrogenation of trifluoromethyl ketones, affording chiral trifluoroethanols in excellent yields and up to 99% ee. rsc.org The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, would significantly influence the coordination of the ketone to the metal center and thus the efficacy of the catalyst.

Organocatalysis has also emerged as a viable approach. Chiral amines, such as those derived from cinchona alkaloids, can catalyze the isomerization of trifluoromethyl imines, providing access to chiral trifluoromethylated amines. nih.govresearchgate.net While this applies to the synthesis from an imine precursor, it highlights the potential of small organic molecules to induce chirality. In the context of ketone reduction, chiral organomagnesium amides (COMAs), prepared from dialkylmagnesium and a chiral amine, have been shown to reduce trifluoromethyl ketones with high enantioselectivity. acs.orgacs.org

The table below summarizes the performance of various chiral catalysts in the asymmetric reduction of ketones analogous to the precursor of the target amine.

| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| (S)-α,α-diphenyl-2-pyrrolidinemethanol-BH₃ | Aryl trifluoromethyl ketone | (R)-Trifluoromethyl alcohol | up to 91% ee | nih.gov |

| Ir/f-amphol | Aryl trifluoromethyl ketone | (R/S)-Trifluoromethyl alcohol | up to 99% ee | rsc.org |

| Chiral Organomagnesium Amide (COMA) | Aryl trifluoromethyl ketone | (R/S)-Trifluoromethyl alcohol | up to 98:2 er | acs.orgacs.org |

| Cinchonidine derivative (for imine isomerization) | N-Benzyl trifluoromethyl imine | (R)-Trifluoromethyl amine | 35% ee | researchgate.net |

| Quaternary ammonium (B1175870) salt from amino acid | N-Boc trifluoromethyl ketimine | α-Trifluoromethyl β-nitroamine | up to 93% ee | nih.gov |

Substrate Control and Chiral Transfer

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the formation of new stereocenters. This is often achieved by employing a chiral auxiliary, a chiral group temporarily attached to the substrate to guide the stereochemical outcome of a reaction, which is later removed.

In the context of synthesizing this compound, a substrate-controlled approach could involve the use of a chiral sulfinyl group as an auxiliary. For example, diastereoselective nucleophilic addition to N-sulfinylimines is a well-established method for the synthesis of chiral amines. capes.gov.br The synthesis would start with the condensation of a ketone with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The subsequent addition of a methyl nucleophile (e.g., a Grignard reagent) would proceed with high diastereoselectivity, dictated by the steric hindrance of the sulfinyl group. The sulfinyl group would then be cleaved under acidic conditions to yield the desired chiral amine.

Another strategy involves the use of chiral pool starting materials, such as α-amino acids, which are readily available in enantiomerically pure form. mdpi.com For instance, a chiral amino acid could be transformed into a chiral ketone precursor, where the existing stereocenter directs the subsequent transformations.

Chirality transfer, where a stereocenter is relayed from one part of a molecule to another, is another powerful technique. For example, the isomerization of α-chiral allylic amines to γ-chiral enamines has been shown to proceed with high efficiency, transferring the chirality from the α-position to the γ-position. researchgate.net While not directly applicable to the target molecule's synthesis in a straightforward manner, this principle underscores the diverse strategies available for controlling stereochemistry.

The table below presents examples of substrate-controlled reactions that could be analogous to the synthesis of the target compound.

| Chiral Auxiliary/Substrate | Reaction Type | Product Diastereomeric Ratio (d.r.) | Reference |

| N-tert-butanesulfinimine | 1,2-addition of trifluoromethide | >98:2 d.r. | nih.gov |

| Chiral N-sulfinyl imine | Addition of organocopper reagents | Not specified | acs.org |

| Chiral pool α-amino acid (Tyrosine) | Oxidative dearomatization/conjugate addition | Single diastereomer | mdpi.com |

Transition State Analysis for Enantiocontrol

Understanding the transition state of a stereoselective reaction is crucial for rationalizing and predicting the stereochemical outcome. For the asymmetric reduction of ketones, several transition state models have been proposed to explain the origin of enantioselectivity.

In the CBS reduction , the proposed transition state involves a six-membered ring where the ketone, the borane (B79455), and the oxazaborolidine catalyst are coordinated. The stereochemistry is determined by the facial selectivity of the hydride transfer from the borane to the ketone carbonyl. The bulky substituent on the oxazaborolidine directs the ketone to coordinate in a way that minimizes steric interactions, thus exposing one face of the carbonyl to the hydride attack. For trifluoromethyl ketones, the similar steric bulk of the trifluoromethyl group and the other substituent can make achieving high selectivity challenging. rsc.org

For reductions using chiral organomagnesium amides (COMAs) , a Meerwein-Ponndorf-Verley (MPV)-type mechanism is proposed, involving a β-hydride transfer. The transition state is thought to involve a dimeric or aggregated magnesium complex. The chiral amine ligand creates a C2-symmetric environment, and the enantioselectivity arises from the differential steric interactions between the ketone substituents and the chiral ligand in the two possible diastereomeric transition states. An analysis of possible transition states for the reduction of 1-naphthyl trifluoromethyl ketone with a COMA derived from (S)-proline suggests that the (R)-alcohol is the major product due to less steric hindrance in the corresponding transition state. acs.org

In the case of aza-Henry reactions catalyzed by chiral quaternary ammonium salts to form β-nitroamines, a proposed transition state involves hydrogen bonding between the N-Boc protected imine and the thiourea (B124793) moiety of the catalyst. The steric hindrance from the catalyst's chiral backbone controls the facial selectivity of the nucleophilic attack of the nitromethane (B149229) anion on the imine. nih.gov

While a specific transition state analysis for the synthesis of this compound is not available, these models provide a framework for understanding how chiral catalysts and reagents can effectively control the stereochemical outcome in analogous systems. The electronic nature of the trifluoromethoxy group would likely play a significant role in the stability and geometry of the transition state, influencing both the rate and the enantioselectivity of the reaction.

Spectroscopic Characterization and Enantiomeric Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the atomic-level structure of a molecule. researchgate.net For a fluorinated compound like (R)-1-Methyl-2-trifluoromethoxy-ethylamine, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are essential for a complete structural assignment. shimadzu.com

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides a direct method for analyzing the trifluoromethoxy (-OCF₃) group. biophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. nih.gov The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment, making it an excellent probe for structural verification. biophysics.orgnih.gov

Table 1: Expected ¹⁹F NMR Data for this compound This table is illustrative and based on typical values for similar compounds, as specific experimental data for the target molecule is not available in the reviewed literature.

| Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. researchgate.netrsc.org

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl (-CH₃), methine (-CH), methylene (B1212753) (-CH₂O), and amine (-NH₂) groups. docbrown.infochemicalbook.com The integration of these signals would correspond to the number of protons in each group (3H, 1H, 2H, and 2H, respectively). docbrown.info The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring non-equivalent protons, would confirm the connectivity of the molecule. For example, the methyl group protons would likely appear as a doublet due to coupling with the single methine proton. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. organicchemistrydata.orgrsc.org For this compound, three distinct signals would be anticipated for the methyl, methine, and methylene carbons. A key feature would be the coupling between the carbon atoms and the highly electronegative fluorine atoms of the -OCF₃ group (¹³C-¹⁹F coupling), which can be a valuable diagnostic tool. nih.govnih.gov The carbon of the trifluoromethoxy group itself would likely appear as a quartet with a large coupling constant (¹JCF). nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These predictions are based on standard chemical shift ranges for analogous structures. Specific experimental data is not available in the reviewed literature.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH ₃ | ~1.1 - 1.4 | -C H₃ | ~15 - 25 |

| -NH ₂ | Variable (broad) | -C H(NH₂) | ~45 - 55 |

| -CH (NH₂) | ~3.0 - 3.5 | -C H₂OCF₃ | ~70 - 80 |

To determine the enantiomeric purity of a chiral amine like this compound using NMR, a chiral derivatizing agent (CDA) is often employed. nih.govlibretexts.org A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a mixture of diastereomers. springernature.com Since diastereomers have different physical and chemical properties, they produce distinct signals in the NMR spectrum, allowing for their quantification. springernature.com

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. nih.gov Reaction of the racemic amine with a single enantiomer of Mosher's acid chloride would produce two diastereomeric amides. nih.gov In the ¹H or ¹⁹F NMR spectrum of this mixture, separate signals would be observed for the protons or fluorine atoms near the stereocenter for each diastereomer. The ratio of the integrated areas of these distinct signals directly corresponds to the enantiomeric ratio of the original amine. mdpi.com This method is powerful for confirming the absolute configuration and quantifying the enantiomeric excess. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the most common and reliable method for separating enantiomers and determining their relative amounts, known as the enantiomeric excess (ee). nih.govyakhak.orgwindows.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the enantioseparation of amines. nih.govresearchgate.net A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) being particularly effective for a broad range of chiral compounds, including amines. yakhak.orgnih.gov

For the analysis of this compound, a systematic screening of different chiral columns and mobile phase compositions would be performed to achieve baseline separation of the two enantiomers. shimadzu.com Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions could be explored. nih.gov Once a suitable method is developed, the enantiomeric excess can be calculated by comparing the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The method can be validated for precision and accuracy to ensure reliable quantification of enantiomeric purity. nih.gov

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile enantiomers. ojp.gov For amines, derivatization is often necessary to improve their volatility and chromatographic behavior. ojp.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or heptafluorobutyl chloroformate, which react with the amine group to form more volatile amides. ojp.gov

The derivatized this compound would then be injected onto a GC equipped with a chiral capillary column. Cyclodextrin-based CSPs are frequently used for the chiral separation of a wide variety of compounds, including derivatized amines. Separation occurs based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase. By optimizing parameters such as temperature and carrier gas flow rate, baseline separation can be achieved, allowing for the accurate determination of the enantiomeric excess from the resulting chromatogram.

Infrared (IR) and Raman Spectroscopy in Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational isomers of molecules. nih.gov For a molecule like this compound, rotation around the C-C and C-O single bonds can lead to the existence of multiple stable conformers in the gas phase or in solution. These different spatial arrangements of atoms, or conformers, exhibit unique vibrational spectra, allowing for their identification and characterization.

The trifluoromethoxy (-OCF₃) and ethylamine (B1201723) moieties introduce a degree of flexibility to the molecule. The relative orientations of these groups give rise to distinct conformers, which are often separated by low energy barriers. Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed in conjunction with experimental spectroscopy to predict the stable conformers and their corresponding vibrational frequencies. mdpi.comkfupm.edu.sa

In a typical study, the IR and Raman spectra of this compound would be recorded. Specific vibrational modes, such as C-H, N-H, C-O, and C-F stretching and bending frequencies, are particularly sensitive to the conformational state of the molecule. nih.govresearchgate.net By comparing the experimental spectra with the computationally predicted spectra for various possible conformers, a detailed assignment of the observed vibrational bands can be achieved. scm.com This comparison allows for the identification of the conformers present at a given temperature and in a specific medium (e.g., gas, liquid, or solution). acs.org

For instance, the analysis might reveal the presence of both gauche and anti conformers, arising from rotation around the C1-C2 bond. The relative intensities of the vibrational bands corresponding to each conformer can provide an estimation of their relative populations.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a combined experimental and computational vibrational analysis of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Gauche Conformer | Predicted Frequency (cm⁻¹) - Anti Conformer | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3410 | 3405 | 3408 | 3407 | N-H stretching |

| ν(C-H) stretch | 2980, 2950 | 2982, 2955 | 2981, 2953 | 2980, 2954 | C-H stretching |

| ν(C-F) stretch | 1280, 1190 | 1285, 1195 | 1282, 1192 | 1283, 1193 | Asymmetric/Symmetric CF₃ stretching |

| ν(C-O-C) stretch | 1120 | 1105 | 1118 | 1117 | C-O-C asymmetric stretching |

| δ(N-H) bend | 1610 | 1615 | 1612 | 1613 | N-H bending |

Note: The data in this table is illustrative and based on typical values for similar fluorinated amines. Actual experimental and computational results may vary.

Mass Spectrometry in Chiral Analysis

While enantiomers possess identical physical properties in an achiral environment, including their mass, mass spectrometry (MS) can be ingeniously applied for chiral analysis and the determination of enantiomeric purity. acs.orgnih.gov Since enantiomers produce identical mass spectra under standard conditions, chiral differentiation by MS necessitates the introduction of a chiral selector or the use of a chiral environment. polyu.edu.hkpolyu.edu.hk

Several mass spectrometric methods are employed for this purpose. One common approach involves the formation of diastereomeric complexes by reacting the chiral analyte, in this case this compound, with a chiral selector molecule. oup.com These resulting diastereomeric complexes have different physical properties and can be distinguished by tandem mass spectrometry (MS/MS). polyu.edu.hk The differing stabilities of these complexes upon collision-induced dissociation (CID) can lead to different fragment ion abundances, which can be correlated with the enantiomeric excess of the original sample.

Another powerful technique is liquid chromatography-mass spectrometry (LC-MS), where the enantiomers are first separated by a chiral chromatography column and then detected by the mass spectrometer. nih.govosti.gov This method provides both separation and sensitive detection, allowing for the quantification of each enantiomer. mdpi.com

For this compound, a chiral LC-MS/MS method could be developed. The compound would be introduced into a liquid chromatograph equipped with a chiral stationary phase. The two enantiomers, (R)- and (S)-1-Methyl-2-trifluoromethoxy-ethylamine, would exhibit different retention times on the column. The eluent would then be directed into the mass spectrometer, which would ionize and detect the separated enantiomers. By monitoring specific precursor-to-product ion transitions, high selectivity and sensitivity can be achieved.

A hypothetical data table representing the results of a chiral LC-MS/MS analysis is presented below.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Enantiomeric Purity (%) |

| This compound | 5.2 | 158.07 | 116.05 | >99.5 |

| (S)-1-Methyl-2-trifluoromethoxy-ethylamine | 6.8 | 158.07 | 116.05 | <0.5 |

Note: The data in this table is for illustrative purposes. The retention times and specific ion transitions would be determined during method development. The precursor ion m/z corresponds to the protonated molecule [M+H]⁺.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (R)-1-Methyl-2-trifluoromethoxy-ethylamine, DFT calculations are crucial for determining its most stable three-dimensional structure and the relative energies of its various conformations.

Conformational analysis of this molecule involves rotation around the C-C and C-O bonds. The presence of the chiral center at the carbon atom bonded to the amine group, along with the bulky and highly electronegative trifluoromethoxy group, leads to a complex potential energy surface with multiple local minima. DFT studies can map out these minima and the transition states that connect them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles are optimized during these calculations. For instance, the gauche and anti conformations around the central C-C bond would exhibit different energies due to steric hindrance and electronic interactions between the amine and trifluoromethoxy groups. The table below presents hypothetical, yet plausible, data derived from DFT calculations for the most stable conformer.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Data is illustrative and based on typical values from DFT calculations on similar molecules)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C-N | 1.47 Å | |

| C-O | 1.38 Å | |

| O-CF3 | 1.35 Å | |

| C-F (avg) | 1.34 Å | |

| Bond Angles | ||

| C-C-N | 110.5° | |

| C-C-O | 109.8° | |

| C-O-C | 118.2° | |

| Dihedral Angle | ||

| N-C-C-O | 65.2° (gauche) |

These calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to adequately account for electron correlation and polarization effects, which are significant in fluorinated compounds.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions involving fluorinated amines. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as N-acylation or its synthesis from a precursor, theoretical models can calculate the activation energies and reaction enthalpies.

For example, the synthesis of fluorinated amines can proceed through various routes, including the desulfurinative fluorination of thiocarbamoyl fluorides or the photooxidative cyanation of a fluorinated amine followed by hydrolysis. acs.orgchemistryviews.org Computational modeling can help elucidate the mechanisms of these reactions. acs.org By locating the transition state structure for a given reaction step, chemists can understand the geometry of the activated complex and identify the key interactions that stabilize or destabilize it. This knowledge is critical for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yields and selectivity. nih.gov

Table 2: Hypothetical Calculated Energy Profile for a Reaction Step (Data is illustrative for a hypothetical nucleophilic substitution reaction at the amine group)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.7 |

This data would suggest an exothermic reaction with a moderate activation barrier.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: Calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁴N) allows for the prediction of chemical shifts. ¹⁹F NMR is especially powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org Predicted shifts for the -OCF₃ group would fall into a characteristic region. wikipedia.org Coupling constants (J-couplings) between different nuclei can also be calculated, providing further structural confirmation.

IR Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for N-H stretching and bending, C-H stretching, and, most distinctly, the very strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group. fu-berlin.de

Comparing these predicted spectra with experimental ones is a robust method for structural verification.

Molecular Dynamics Simulations of Fluorinated Amine Systems

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. ulisboa.pt An MD simulation of this compound, either in the gas phase or, more relevantly, in a solvent like water or an organic solvent, would reveal its dynamic properties. ulisboa.ptpsu.edu

These simulations solve Newton's equations of motion for all atoms in the system, governed by a force field that describes the inter- and intramolecular forces. ulisboa.pt From the resulting trajectory, one can analyze:

Conformational Dynamics: How the molecule transitions between different conformational states over time.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amine group and the fluorinated moiety.

Transport Properties: Diffusion coefficients can be estimated, providing information on how the molecule moves through a medium.

MD simulations are particularly important for understanding how fluorinated molecules interact with their environment, such as a biological receptor or a solvent interface. biorxiv.orgresearchgate.net Force field parameters specifically developed for fluorinated compounds are essential for obtaining accurate simulation results. biorxiv.org

Derivatization and Transformative Reactions

Conversion to Other Fluorinated Chiral Scaffolds

The carbon-nitrogen backbone of (R)-1-Methyl-2-trifluoromethoxy-ethylamine serves as a template for the synthesis of other valuable fluorinated chiral structures, such as amino alcohols, amino halides, and heterocyclic systems.

A key transformation of chiral trifluoromethyl amines involves their conversion into the corresponding β-trifluoromethyl-β-amino alcohols. These amino alcohols are significant intermediates for peptidomimetics and can serve as chiral ligands in asymmetric synthesis. nih.govresearchgate.net One common synthetic route is the reduction of an α-aminoalkyl trifluoromethyl ketone precursor. nih.govuzh.ch Alternatively, methods such as the nucleophilic trifluoromethylation of α-amino aldehydes can be employed. nih.gov For instance, a protected α-trifluoromethyl amino ester can be reduced to the desired β-trifluoromethyl-β-amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com

Once formed, these β-amino alcohols can be further derivatized into β-trifluoromethyl-β-amino halides. This conversion is a standard functional group transformation where the hydroxyl group is replaced by a halogen atom. The specific reagents used dictate the resulting halide.

Chlorination: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the alcohol to the corresponding chloride.

Bromination: Phosphorus tribromide (PBr₃) is a typical reagent for converting the alcohol to a bromide.

These reactions generally proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon bearing the hydroxyl group, or an Sₙ1 mechanism if the alcohol is tertiary or a carbocation intermediate can be stabilized. youtube.com

The synthesis of trifluoromethyl-substituted furans from an amino-ethylamine backbone represents a more complex transformation, often requiring a multi-step approach. A plausible and established strategy for furan (B31954) synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

To utilize this method, the this compound would first need to be converted into a suitable 1,4-dicarbonyl precursor. This multi-step process could involve:

Oxidative deamination or a related transformation to convert the amine into a ketone.

Further synthetic steps to introduce a second carbonyl group at the 1,4-position relative to the first.

Once the 1,4-dicarbonyl intermediate is synthesized, it can undergo an acid-catalyzed intramolecular cyclization and dehydration to yield the substituted furan ring. wikipedia.orgorganic-chemistry.org

More contemporary methods can also achieve the synthesis of highly functionalized trifluoromethyl furans. For example, a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones has been shown to produce 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereocenter. rsc.org

Two of the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

Boc-Group Deprotection : The Boc group is typically removed under acidic conditions. A standard method involves treating the N-Boc protected amine with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (B109758) (DCM). fishersci.co.ukjk-sci.com Alternatively, thermolytic deprotection can be achieved by heating the compound in a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a process that can be significantly accelerated using microwave irradiation. researchgate.netgoogleapis.comnih.gov

| Reagent/Solvent System | Conditions | Key Features | Reference |

|---|---|---|---|

| TFA / DCM | Room Temperature | Standard, widely used acidic cleavage. | jk-sci.com |

| 4M HCl in Dioxane | Room Temperature | Common acidic condition, product is HCl salt. | fishersci.co.uk |

| HFIP or TFE | Reflux or Microwave (100-150 °C) | Neutral, thermolytic cleavage; useful for acid-sensitive substrates. | researchgate.netgoogleapis.com |

Cbz-Group Deprotection : The most common method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.com This involves treating the protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol (B129727) or ethanol. missouri.edu A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality with groups like Boc. For molecules containing other reducible functionalities (e.g., alkenes, alkynes) that are incompatible with hydrogenolysis, alternative methods have been developed, such as using aluminum chloride (AlCl₃) in HFIP. acs.orgorganic-chemistry.org

Stereospecific Isomerization Reactions

Stereochemical inversion or isomerization is a powerful tool for accessing different diastereomers of a chiral molecule from a single starting isomer. For chiral β-amino-α-trifluoromethyl alcohols derived from the parent amine, a common strategy to invert the stereochemistry is through an oxidation-reduction sequence. nih.govuzh.ch

This process typically involves:

Oxidation : The anti-diastereomer of the amino alcohol is oxidized to the corresponding α-aminoalkyl trifluoromethyl ketone using standard oxidation conditions (e.g., Swern or Dess-Martin oxidation). This step temporarily removes the stereocenter at the alcohol carbon.

Diastereoselective Reduction : The resulting ketone is then reduced using a stereoselective reducing agent (e.g., sodium borohydride). By carefully selecting the reagent and reaction conditions, the reduction can be guided to favor the formation of the syn-diastereomer of the amino alcohol, effectively inverting the original stereochemistry. uzh.ch

This two-step procedure allows for the conversion of one diastereomer into another, which can be crucial for structure-activity relationship studies in medicinal chemistry.

Further Functionalization at the Amine Moiety (e.g., amide formation)

The primary amine of this compound is a nucleophilic center that can be readily functionalized. One of the most fundamental and widely used transformations is the formation of an amide bond through reaction with a carboxylic acid or its activated derivative. masterorganicchemistry.com

The most common method involves reacting the amine with an acyl chloride in the presence of a non-nucleophilic base. libretexts.orgcommonorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism:

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

This forms a tetrahedral intermediate.